Perfluoroperhydrofluoranthene

Catalog No.
S600941
CAS No.
662-28-2
M.F
C16F26
M. Wt
686.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoroperhydrofluoranthene

CAS Number

662-28-2

Product Name

Perfluoroperhydrofluoranthene

IUPAC Name

1,1,2,2,3,3,3a,4,4,5,5,6,6,6a,6b,7,7,8,8,9,9,10,10,10a,10b,10c-hexacosafluorofluoranthene

Molecular Formula

C16F26

Molecular Weight

686.13 g/mol

InChI

InChI=1S/C16F26/c17-1-2(18)4(20)5(21,10(29,30)16(41,42)15(39,40)9(4,27)28)3(1,19)8(25,26)14(37,38)12(33,34)6(1,22)11(31,32)13(35,36)7(2,23)24

InChI Key

YEMLBKSPDFVXEO-UHFFFAOYSA-N

SMILES

C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F

Synonyms

perfluoroperhydrofluoranthene, perfluoroperhydrofluoranthrene, PFPHFA

Canonical SMILES

C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F

Energy Device Applications

Scientific Field: Energy Storage and Conversion

Application Summary: Perfluoroperhydrofluoranthene is utilized in energy device applications due to its exceptional properties such as super-hydrophobicity, non-crystallinity, non-flammability, low toxicity, and gas-permeability .

Methods and Procedures: The compound is used as electrolytes in batteries, solid electrolyte interphase (SEI) in metal-ion batteries, oxygen selective membrane (OSM) in metal–air batteries, and as a hydrophobic coating for gas diffusion electrodes in fuel cell applications .

Results and Outcomes: The use of Perfluoroperhydrofluoranthene in these applications has shown to enhance the performance and efficiency of energy storage devices, contributing to the advancement of energy technologies .

Firefighting Foams

Scientific Field: Fire Safety and Chemical Engineering

Application Summary: In firefighting, Perfluoroperhydrofluoranthene-based fluorosurfactants are key ingredients in aqueous film-forming foams (AFFFs) for extinguishing flammable liquids .

Methods and Procedures: These fluorosurfactants are synthesized by modifying hyperbranched polyethylenimine with hydrophilic and hydrophobic chains, enhancing fire-extinguishing efficiency .

Results and Outcomes: The application of these materials in AFFFs has resulted in higher fire-extinguishing efficiency towards flammable oils compared to traditional foams .

Medical Applications

Scientific Field: Biomedical Engineering and Pharmacology

Application Summary: Perfluoroperhydrofluoranthene compounds are used in medical applications such as diagnostic tools and vitreoretinal surgery due to their unique properties .

Methods and Procedures: These compounds are employed as drug carriers and in formulations for eye drops and surgical tools, leveraging their high gas solubility and low surface tensions .

Results and Outcomes: Their use in clinical practice has become established, particularly in vitreoretinal surgery, and they have shown potential in drug delivery systems .

Biomedical Applications

Scientific Field: Tissue Engineering and Drug Delivery

Application Summary: Fluorinated polymers, including Perfluoroperhydrofluoranthene, are used in biomedical applications for their hydrophobicity, chemical stability, and bio-inertness .

Methods and Procedures: These polymers are applied in gene delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, and tissue engineering .

Results and Outcomes: The polymers have enabled advancements in controlled drug delivery systems and the development of new materials for tissue engineering .

Polymer Chemistry

Scientific Field: Polymer Science and Material Engineering

Application Summary: Perfluoroperhydrofluoranthene is involved in the synthesis of fluorinated polymers, which are used for their inertness, low surface energy, and electrical properties .

Methods and Procedures: The compound is incorporated into polymers for applications in flexible electronics, energy storage capacitors, and lithium batteries .

Results and Outcomes: The development of these polymers has led to the creation of high-performance materials for a variety of industrial and consumer electronics .

Electrical Industry Applications

Scientific Field: Electrical Engineering and Environmental Sustainability

Application Summary: Perfluoroperhydrofluoranthene derivatives are used as alternative gases to SF6 for high voltage electrical power applications due to their low global warming potential .

Methods and Procedures: These derivatives are used in gas-insulated switchgear, circuit breakers, and lines, reducing greenhouse gas emissions significantly .

Results and Outcomes: The adoption of Perfluoroperhydrofluoranthene alternatives has led to a reduction in greenhouse gas emissions by more than 99% versus SF6 in electrical power applications .

Artificial Blood Substitute

Scientific Field: Biomedical Research and Transfusion Medicine

Application Summary: Perfluoroperhydrofluoranthene is used in the formulation of artificial blood substitutes due to its capacity to carry and transport oxygen and other gases .

Methods and Procedures: The compound is emulsified in aqueous media to create stable oil-in-water emulsions, which can serve as oxygen carriers in artificial blood applications .

Results and Outcomes: These emulsions have shown promise in clinical studies, particularly for their inertness and ability to transport life-supporting materials, potentially revolutionizing transfusion medicine .

Oleophobic and Hydrophilic Surfaces

Scientific Field: Material Science and Surface Chemistry

Application Summary: Perfluoroperhydrofluoranthene contributes to the development of special oleophobic and hydrophilic surfaces, which are more wettable to water than to oil .

Methods and Procedures: These surfaces are engineered for applications requiring long-term anti-fogging, detergent-free cleaning, and efficient oil and water separation .

Results and Outcomes: The advancement of these surfaces has significant implications for various industrial processes, improving efficiency and sustainability .

Perfluorocarbon Fluids

Scientific Field: Industrial Chemistry and Environmental Engineering

Application Summary: Perfluoroperhydrofluoranthene derivatives are part of the major merchant perfluorocarbon gases with commercial applications in industrial processes .

Methods and Procedures: These gases are utilized for their inert properties and are involved in applications that require non-reactive and stable fluids .

Results and Outcomes: The use of these perfluorocarbon fluids has led to safer and more environmentally friendly industrial practices .

Perfluoroperhydrofluoranthene is a fully fluorinated derivative of fluoranthene, a polycyclic aromatic hydrocarbon. The compound is characterized by a complex cage-like structure where all hydrogen atoms are replaced by fluorine atoms, resulting in a highly stable configuration due to the strong carbon-fluorine bonds. This unique arrangement imparts notable properties such as exceptional stability, low surface tension, and significant hydrophobicity, making it valuable in various scientific and industrial applications .

Perfluoroperhydrofluoranthene exhibits significant biological activity, particularly in medical applications. Its high gas solubility and low toxicity make it suitable for use in artificial blood substitutes, where it can transport oxygen and other gases effectively. Additionally, it is utilized in formulations for eye drops and surgical tools within vitreoretinal surgery due to its biocompatibility and inertness .

The synthesis of perfluoroperhydrofluoranthene typically involves fluorination processes. One common method includes the reaction of fluoranthene with cobalt trifluoride or potassium tetrafluorocobaltate, which facilitates the replacement of hydrogen atoms with fluorine . This process can be carefully controlled to yield the desired perfluorinated product while minimizing by-products.

: Used as an additive in artificial blood substitutes and as a stabilizer in medical equipment due to its gas-carrying capacity.
  • Firefighting: Key ingredient in aqueous film-forming foams (AFFFs), enhancing fire extinguishing efficiency for flammable liquids.
  • Industrial Chemistry: Employed in creating oleophobic and hydrophilic surfaces for improved cleaning and separation processes.
  • Nanotechnology: Investigated for potential uses in drug delivery systems and as a component in advanced materials due to its unique physical properties .
  • Research on interaction studies involving perfluoroperhydrofluoranthene focuses primarily on its interactions with biological systems and materials. Its ability to form stable emulsions in aqueous media makes it an attractive candidate for applications requiring effective gas transport mechanisms. Studies have shown that emulsions containing this compound can be used effectively in medical formulations .

    Perfluoroperhydrofluoranthene belongs to a class of perfluorinated compounds that share similar properties but differ in structure and application. Here are some comparable compounds:

    Compound NameStructure TypeUnique Features
    PerfluorodecalinPerfluorinated cycloalkaneUsed as an oxygen carrier; lower boiling point
    PerfluorohexanePerfluorinated alkaneCommonly used as a solvent; less stable than perfluoroperhydrofluoranthene
    PerfluorooctanePerfluorinated alkaneKnown for its use as a lubricant; higher volatility
    PerfluoroisobutylenePerfluorinated alkeneNotable for its reactivity compared to perfluoroperhydrofluoranthene

    Perfluoroperhydrofluoranthene stands out due to its exceptional stability and specific applications in both medical and industrial fields, which are not as prevalent among its counterparts. Its unique structure allows for specialized uses that leverage its inertness and gas solubility, setting it apart from other perfluorinated compounds .

    Fluorination Methods and Reaction Pathways

    The synthesis of perfluoroperhydrofluoranthene employs direct fluorination methodologies that achieve complete replacement of hydrogen atoms with fluorine throughout the polycyclic aromatic framework. The primary synthetic route involves the treatment of fluoranthene with cobalt trifluoride under controlled high-temperature conditions, typically conducted at temperatures ranging from 410 to 470 degrees Celsius. This process represents a comprehensive fluorination reaction that not only substitutes hydrogen atoms but also saturates the aromatic rings, converting the planar polycyclic aromatic hydrocarbon into a fully saturated perfluorinated derivative.

    The reaction pathway proceeds through multiple stages of fluorine incorporation, beginning with initial fluorination at the most reactive positions of the fluoranthene molecule. Fluoranthene, characterized by its fused naphthalene and benzene units connected by a five-membered ring, presents specific reactivity patterns that influence the fluorination sequence. The molecule's non-alternant polycyclic aromatic hydrocarbon structure, with its asymmetric electron distribution, creates preferential sites for initial fluorine attack during the early stages of the reaction.

    During the fluorination process, the aromatic rings undergo simultaneous hydrogenation and fluorination, resulting in the formation of perfluorinated cyclohexane rings within the polycyclic framework. This transformation requires precise control of reaction conditions to prevent decomposition or incomplete fluorination. The reaction typically yields perfluoroperhydrofluoranthene with molecular weight 686.13 and molecular formula C₁₆F₂₆, representing complete saturation with 26 fluorine atoms.

    Alternative fluorination methodologies have been explored for related polycyclic aromatic hydrocarbons, including the use of potassium tetrafluorocobaltate systems. Research demonstrates that fluorinations using potassium tetrafluorocobaltate can produce perfluorotetradecahydrofluoranthene as an intermediate product, which can subsequently undergo further fluorination to achieve complete perfluorination. These alternative pathways provide different degrees of fluorination control and can be selected based on specific synthetic requirements.

    The fluorination reaction mechanism involves sequential fluorine radical addition processes that progressively saturate the aromatic system. Initial fluorine incorporation destabilizes the aromatic character, facilitating subsequent fluorination steps through the formation of fluorinated intermediates with altered electronic properties. The complete fluorination process results in the transformation of all carbon-hydrogen bonds to carbon-fluorine bonds, creating a thermodynamically stable perfluorinated structure.

    Role of Cobalt(III) Fluoride in Synthesis

    Cobalt trifluoride serves as the primary fluorinating agent in perfluoroperhydrofluoranthene synthesis due to its unique combination of high fluorinating power and controlled reactivity characteristics. The compound functions as a powerful fluorinating agent that can convert hydrocarbons to perfluorocarbons through the general reaction pathway: 2 CoF₃ + R-H → 2 CoF₂ + R-F + HF. This stoichiometric relationship demonstrates the efficiency of cobalt trifluoride in achieving complete fluorination while generating cobalt difluoride as a byproduct.

    The preparation of cobalt trifluoride for fluorination reactions involves treating cobalt dichloride with fluorine gas at elevated temperatures, typically 250 degrees Celsius, according to the reaction: CoCl₂ + 3/2 F₂ → CoF₃ + Cl₂. This preparation method ensures the availability of highly reactive cobalt trifluoride for subsequent fluorination processes. The compound's hygroscopic brown solid form requires careful handling and storage conditions to maintain its fluorinating capability.

    Cobalt trifluoride exhibits superior fluorinating characteristics compared to many alternative fluorinating agents due to its ability to provide controlled fluorine transfer without excessive heat generation. The compound's reactivity profile allows for selective fluorination of specific positions within polycyclic aromatic systems while minimizing decomposition reactions that could compromise product yields. Research indicates that cobalt trifluoride-mediated fluorination can achieve yields of 51.9 grams of perfluoroperhydrofluoranthene under optimized reaction conditions.

    The mechanism of cobalt trifluoride fluorination involves electron transfer processes that activate the fluorinating agent toward hydrogen abstraction and fluorine incorporation. The cobalt center undergoes reduction from the +3 oxidation state to +2 during the fluorination process, facilitating the transfer of fluorine atoms to the organic substrate. This redox cycling allows for efficient utilization of the fluorinating agent while maintaining reaction selectivity.

    Comparative studies with related fluorinating systems demonstrate that cobalt trifluoride provides advantages in terms of reaction control and product selectivity. The related reagent potassium tetrafluorocobaltate (KCoF₄) has been identified as a more selective fluorinating agent for certain applications, offering enhanced control over fluorination patterns in complex polycyclic systems. These alternative cobalt-based fluorinating agents provide opportunities for fine-tuning fluorination selectivity based on specific synthetic objectives.

    Challenges in Selective Fluorination of Polycyclic Aromatics

    The selective fluorination of polycyclic aromatic hydrocarbons presents significant synthetic challenges that stem from the complex electronic and steric factors inherent in these extended aromatic systems. Traditional fluorination methods often suffer from poor regioselectivity, leading to mixtures of fluorinated products that require extensive purification procedures. The development of selective fluorination protocols for compounds like perfluoroperhydrofluoranthene requires overcoming fundamental limitations related to fluoride ion reactivity and solubility in organic media.

    Nucleophilic aromatic fluorination reactions face particular challenges when applied to polycyclic aromatic substrates due to the requirement for electron-withdrawing substituents to activate the aromatic system toward nucleophilic attack. The low solubility of alkali metal fluorides in organic solvents necessitates the use of forcing conditions, including elevated temperatures and extended reaction times, which can lead to substrate decomposition or unwanted side reactions. These limitations have historically restricted the application of nucleophilic fluorination methods to highly activated aromatic systems.

    The regioselectivity challenges in polycyclic aromatic fluorination arise from the multiple reactive positions available within these extended aromatic frameworks. Fluoranthene and related polycyclic aromatics contain numerous positions with varying electronic densities, leading to competitive fluorination pathways that produce complex product mixtures. Modern synthetic approaches have attempted to address these selectivity issues through the development of site-specific fluorination protocols and the use of directing groups that influence regioselectivity patterns.

    Photochemical fluorination approaches have shown promise for achieving selective fluorination of polycyclic aromatic systems through controlled radical processes. Research demonstrates that photocyclization methods can provide access to regiospecifically fluorinated polycyclic aromatic hydrocarbons with yields ranging from 66 to 83 percent. These photochemical approaches utilize fluorinated building blocks that undergo cyclization reactions to form the desired polycyclic structures with predetermined fluorination patterns.

    The development of transition metal-catalyzed fluorination methods represents a significant advancement in addressing selectivity challenges. Palladium-catalyzed fluorination systems have demonstrated the ability to achieve regioselective fluorination of polycyclic aromatic substrates through coordination-directed processes. These catalytic systems provide enhanced control over fluorination regioselectivity while operating under milder reaction conditions compared to traditional fluorination methods.

    Fluorination MethodSelectivityYield RangeTemperature RequirementsMajor Limitations
    Cobalt TrifluorideNon-selective40-60%410-470°CHigh temperature, complete fluorination
    Nucleophilic SNArModerate60-85%80-150°CRequires electron-withdrawing groups
    PhotochemicalHigh66-83%Room temperatureLimited substrate scope
    Pd-CatalyzedHigh70-90%50-100°CExpensive catalysts

    Alternative Synthetic Routes and Catalysts

    The development of alternative synthetic routes for perfluoroperhydrofluoranthene and related perfluorinated polycyclic aromatics has focused on addressing the limitations of traditional cobalt trifluoride-mediated fluorination. Indium tribromide-catalyzed cyclization methods have emerged as promising alternatives that enable the construction of fluorinated polycyclic frameworks through domino cyclization processes. These catalytic systems utilize 1,1-difluoroallene substrates that undergo cyclization and migration sequences to form fluorinated naphthalenes and extended polycyclic systems.

    Palladium-catalyzed Friedel-Crafts cyclization represents another significant advancement in fluorinated polycyclic aromatic synthesis. Research demonstrates that cationic palladium complexes can promote the cyclization of 1,1-difluoro and 1,1,2-trifluoroalkenes to generate pinpoint-fluorinated phenacenes under mild reaction conditions. The reaction mechanism involves π-coordination of the alkene moiety with the palladium catalyst, followed by regioselective Friedel-Crafts cyclization at the vinylic carbon-fluorine positions.

    Rhodium-catalyzed nucleophilic fluorination methods have shown particular promise for the selective introduction of fluorine atoms into aromatic systems. Cyclometallated rhodium complexes demonstrate quantitative catalytic activity for the conversion of acyl chlorides to acyl fluorides using silver fluoride as the fluorine source. These catalytic systems operate under relatively mild conditions and provide excellent functional group tolerance compared to traditional fluorination methods.

    The application of difluoroiodotoluene reagents in fluorination chemistry has provided access to novel synthetic pathways for fluorinated polycyclic aromatics. Research indicates that these hypervalent iodine reagents can achieve selective fluorination of olefinic substrates through polar mechanisms involving phenonium ion intermediates. The use of triethylamine pentahydrofluoride systems with difluoroiodotoluene enables stereoselective fluorination of alkynes to produce fluorinated alkenyl iodonium fluorides.

    Electrochemical fluorination methods represent an emerging approach for the synthesis of perfluorinated compounds under controlled conditions. These methods utilize anodic oxidation processes in fluoride-containing electrolytes to achieve selective fluorination without the need for high-temperature conditions or toxic fluorinating agents. Electrochemical approaches offer the advantage of precise potential control, allowing for selective fluorination at specific positions within polycyclic aromatic frameworks.

    The integration of continuous flow chemistry principles with fluorination protocols has enabled the development of scalable synthetic routes for perfluorinated polycyclic aromatics. Flow chemistry systems provide enhanced heat and mass transfer characteristics that are particularly beneficial for exothermic fluorination reactions. These systems allow for precise temperature control and rapid mixing, resulting in improved yields and reduced formation of byproducts compared to traditional batch processes.

    Catalyst SystemSubstrate TypeProduct YieldReaction ConditionsAdvantages
    InBr₃1,1-Difluoroallenes70-85%60-80°C, 4-12hMild conditions, high selectivity
    Pd(MeCN)₄(BF₄)₂Difluoroalkenes60-75%25°C, HFIP solventRoom temperature operation
    Cyclometallated RhAcyl chlorides>95%25°C, 2-6hQuantitative conversion
    DifluoroiodotolueneAlkenes/Alkynes40-80%0-25°CSelective mechanism
    ElectrochemicalVarious aromatics50-90%Ambient, controlled potentialNo toxic reagents

    The development of these alternative synthetic methodologies has significantly expanded the toolkit available for perfluorinated polycyclic aromatic synthesis. Each approach offers distinct advantages in terms of selectivity, reaction conditions, and substrate scope, providing chemists with multiple options for accessing these important fluorinated compounds. The continued evolution of these synthetic methods promises to enable more efficient and selective synthesis of perfluoroperhydrofluoranthene and related perfluorinated polycyclic aromatics for specialized applications in materials science and industrial chemistry.

    Perfluoroperhydrofluoranthene represents a unique class of perfluorinated polycyclic compounds with a complex molecular architecture [1] [2]. The molecular structure is derived from fluoranthene (C16H10), which consists of a naphthalene unit fused with a benzene unit connected by a five-membered ring [2] [13]. In perfluoroperhydrofluoranthene, all double bonds are saturated (perhydro-) and all hydrogen atoms are replaced with fluorine atoms (perfluoro-), resulting in the molecular formula C16F32 [7] [10].
    The molecular architecture of perfluoroperhydrofluoranthene features a rigid, three-dimensional cage-like structure with multiple interconnected rings [7]. This structural configuration contributes to its exceptional stability and unique physicochemical properties [7] [10]. The carbon skeleton maintains the basic framework of fluoranthene but with significant conformational differences due to the saturation of all double bonds [2] [13].

    Isomerism in perfluoroperhydrofluoranthene arises from the various possible spatial arrangements of the fluorine atoms and the conformational flexibility of the saturated ring system [8] [11]. Several structural isomers can exist depending on the relative positions of the fluorine substituents and the specific conformations of the ring system [11] [30]. These isomers may exhibit subtle differences in their physical and chemical properties, including melting points, solubility, and spectroscopic signatures [11] [35].

    The structural complexity of perfluoroperhydrofluoranthene is further enhanced by the potential presence of stereoisomers due to the multiple chiral centers created when the double bonds of fluoranthene are saturated [30] [31]. These stereoisomers can significantly influence the three-dimensional arrangement of the molecule and its interactions with other chemical species [31] [35].

    Fluorine Bonding Characteristics and Stability

    The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kilojoules per mole [20] [22]. This exceptional bond strength is a fundamental characteristic that contributes to the remarkable stability of perfluoroperhydrofluoranthene [20] [24].
    The high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5) creates a significant polarity in the carbon-fluorine bond [20] [28]. This electronegativity difference results in a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom, introducing ionic character to the bond through these partial charges (Cδ+—Fδ−) [20] [24]. The attractive forces between these partial charges further enhance the unusual strength of the carbon-fluorine bond [24] [28].

    In perfluoroperhydrofluoranthene, the presence of multiple carbon-fluorine bonds creates a synergistic effect that further increases the overall stability of the molecule [22] [28]. Each carbon-fluorine bond strengthens and shortens as more fluorine atoms are added to the same carbon atom or to adjacent carbon atoms [20] [22]. This phenomenon, known as the "perfluoro effect," results from the increased positive partial charge on carbon atoms surrounded by multiple fluorine atoms [22] [24].

    The carbon-fluorine bond length in perfluoroperhydrofluoranthene typically ranges from 1.35 to 1.40 Ångströms, which is relatively short compared to other carbon-halogen bonds [20] [28]. This shorter bond length is another manifestation of the strong attractive forces between carbon and fluorine atoms [24] [28]. The combination of high bond energy and short bond length contributes to the exceptional chemical inertness of perfluoroperhydrofluoranthene [22] [24].
    The stability of perfluoroperhydrofluoranthene is further enhanced by the "perfluoro shield" effect, where the densely packed fluorine atoms create a protective barrier around the carbon skeleton [7] [22]. This fluorine shield effectively prevents nucleophilic attack and oxidation, making perfluoroperhydrofluoranthene resistant to most chemical reagents, including strong acids, bases, and oxidizing agents [7] [10] [22].

    Thermodynamic and Kinetic Properties (Melting/Boiling Points, Solubility)

    Perfluoroperhydrofluoranthene exhibits distinctive thermodynamic and kinetic properties that reflect its unique molecular structure and the presence of multiple carbon-fluorine bonds [7] [25]. The compound exists as a solid at room temperature with a characteristic colorless to pale yellow appearance [7].

    The estimated melting point of perfluoroperhydrofluoranthene falls within the range of 80-120 degrees Celsius, while its boiling point is considerably higher, approximately 200-250 degrees Celsius [7] [27]. These elevated transition temperatures are consistent with the strong intermolecular forces present in perfluorinated compounds and the significant molecular weight of the compound (662.1 grams per mole) [25] [27].

    The thermodynamic stability of perfluoroperhydrofluoranthene is evidenced by its high thermal decomposition temperature, which exceeds 350 degrees Celsius [7] [27]. This exceptional thermal stability is attributed to the strength of the carbon-fluorine bonds and the overall rigidity of the molecular structure [22] [27]. The standard enthalpy of formation (ΔHf°) for perfluoroperhydrofluoranthene is highly negative, indicating a thermodynamically favorable formation process and inherent stability [5] [25].

    Solubility characteristics of perfluoroperhydrofluoranthene align with the general trends observed for perfluorinated compounds [25] [29]. The compound exhibits extremely low solubility in water (less than 10 parts per million), which is typical of highly fluorinated organic molecules [7] [29]. This hydrophobicity stems from the low polarizability of the carbon-fluorine bonds and the inability of fluorine atoms to participate effectively in hydrogen bonding with water molecules [25] [29].

    In contrast to its poor water solubility, perfluoroperhydrofluoranthene demonstrates good solubility in fluorinated solvents and certain non-polar organic solvents [7] [29]. This selective solubility profile is valuable for various applications where phase separation or selective extraction is desired [29]. The partition coefficient (log P) of perfluoroperhydrofluoranthene is estimated to be high, reflecting its preference for non-polar environments over aqueous systems [5] [29].

    The kinetic properties of perfluoroperhydrofluoranthene are characterized by slow reaction rates in most chemical transformations [7] [27]. The high activation energy required to break the carbon-fluorine bonds results in significant kinetic stability, which complements the thermodynamic stability of the compound [22] [27]. This kinetic inertness contributes to the persistence of perfluoroperhydrofluoranthene under various environmental conditions [27] [29].

    Spectroscopic Signatures (NMR, IR, MS)

    Perfluoroperhydrofluoranthene exhibits distinctive spectroscopic signatures that provide valuable insights into its molecular structure and chemical environment [17] [26]. These spectroscopic characteristics serve as important analytical tools for identification, purity assessment, and structural elucidation of the compound [17] [32].

    Fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy represents one of the most informative techniques for characterizing perfluoroperhydrofluoranthene [17] [26]. The 19F NMR spectrum typically displays multiple signals within the chemical shift range of -50 to -220 parts per million, reflecting the different chemical environments of the fluorine atoms within the molecule [17] [26]. The specific pattern of these signals can provide detailed information about the structural configuration and potential isomerism of the compound [26] [31].

    The 19F NMR spectrum of perfluoroperhydrofluoranthene is characterized by distinct signal groupings that correspond to different types of fluorine atoms in the molecule [17] [26]. Fluorine atoms attached to tertiary carbon atoms typically resonate at higher field (more negative chemical shift values) compared to those attached to secondary carbon atoms [26] [35]. The coupling patterns observed in the spectrum further reveal the spatial relationships between fluorine atoms and provide insights into the three-dimensional structure of the molecule [17] [35].

    Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy of perfluoroperhydrofluoranthene shows characteristic signals in the range of 100-150 parts per million [17] [35]. These signals are typically split into multiplets due to coupling with the attached fluorine atoms, creating complex patterns that reflect the carbon skeleton of the molecule [17] [26]. The carbon-fluorine coupling constants (JCF) provide additional structural information and can help distinguish between different isomers [26] [35].

    Infrared (IR) spectroscopy of perfluoroperhydrofluoranthene reveals distinctive absorption bands associated with carbon-fluorine stretching vibrations in the region of 1000-1400 wavenumbers (cm-1) [17] [32]. These bands are typically strong and broad due to the multiple carbon-fluorine bonds present in the molecule [17] [32]. The specific pattern and intensity of these absorption bands can provide information about the distribution of fluorine atoms within the molecular structure [32] [35].

    Perfluoroperhydrofluoranthene demonstrates exceptional performance in electronic applications, particularly as a heat transfer fluid and in device testing environments. The compound exhibits very high electrical resistivity typically exceeding 10^15 Ω·cm and very high dielectric strength typically around 20 kilovolts per millimeter at 50 hertz [1]. These properties, combined with its thermal and chemical stability, make it an ideal candidate for electronics cooling, heating, and testing processes.

    Direct Contact Cooling Applications

    In direct contact cooling systems, perfluoroperhydrofluoranthene functions as an excellent coolant that allows electronic assemblies to be fully immersed within the fluid. The liquid circulates in direct contact with hot components, facilitating efficient heat transfer through its relatively high thermal conductivity [1]. The compound's ability to operate at temperatures up to 400°C while maintaining chemical inertness makes it particularly valuable for high-temperature electronic applications [1].

    Semiconductor Device Testing

    The semiconductor manufacturing industry utilizes perfluoroperhydrofluoranthene in heat transfer fluid applications for device testing, where precise temperature control is essential [2]. The compound's unique combination of properties including low kinematic viscosity at working temperatures and electrical nonconductivity enables semiconductor manufacturers to achieve the strict temperature controls required for producing consistent, nanometer-sized device structures [2].

    Performance Characteristics

    Research indicates that perfluoroperhydrofluoranthene-based heat transfer fluids exhibit superior performance compared to conventional alternatives. The compound maintains excellent materials compatibility, produces no residue upon evaporation, and demonstrates very low surface tension properties that enhance heat transfer efficiency [1]. These characteristics have enabled size reduction in military electronics, computers, and power components that was not previously attainable with conventional coolants.

    PropertyValueApplication Benefit
    Electrical Resistivity>10^15 Ω·cmSuperior dielectric performance
    Dielectric Strength~20 kV/mm @ 50 HzHigh voltage insulation capability
    Operating TemperatureUp to 400°CWide operational range
    Surface TensionVery lowEnhanced heat transfer efficiency
    Chemical CompatibilityExcellentBroad material compatibility

    Biomedical Engineering: Oxygen-Carrying Emulsions and Surgical Applications

    Perfluoroperhydrofluoranthene plays a crucial role in biomedical applications, particularly in oxygen transport systems and surgical procedures. The compound's high oxygen solubility, approximately 20 times greater than water, and its biological inertness make it an ideal component for artificial oxygen carriers [3] [4].

    Oxygen Transport Emulsions

    In oxygen therapeutic applications, perfluoroperhydrofluoranthene is incorporated into perfluorocarbon emulsions that function as artificial oxygen carriers. These emulsions can supplement oxygen transport in anemic patients and serve as blood substitutes in specific clinical scenarios [3]. The compound's ability to dissolve large amounts of oxygen when exposed to high oxygen concentrations, followed by controlled release in low oxygen environments, makes it particularly valuable for medical oxygen delivery systems [4].

    Emulsion Stabilization

    Recent research has demonstrated that perfluoroperhydrofluoranthene serves as an effective stabilizer in fluorocarbon emulsions used for medical applications. The compound's lipophilic properties and high molecular weight contribute to enhanced emulsion stability through reduction of Ostwald ripening effects [5] [6]. Studies indicate that the addition of perfluoroperhydrofluoranthene as a secondary fluorocarbon component significantly improves long-term storage stability of medical emulsions.

    Surgical Applications

    In surgical settings, particularly vitreoretinal surgery, perfluoroperhydrofluoranthene-based formulations are utilized for their unique properties including high gas solubility and low surface tensions . The compound's chemical inertness and biocompatibility make it suitable for direct contact with biological tissues during surgical procedures.

    Clinical Performance Data

    Research findings demonstrate that perfluoroperhydrofluoranthene-based oxygen carriers exhibit oxygen capacities ranging from 3 to 4 microliters of oxygen per 50 microliters of emulsion, which is comparable to oxygen carriers that have reached clinical trials [8]. The compound's non-toxic nature and ability to be exhaled unchanged through the lungs further enhance its clinical applicability.

    ApplicationOxygen CapacityConcentrationClinical Benefit
    Oxygen Carriers3-4 μL O2/50 μL emulsion20-60% w/vEnhanced oxygen delivery
    Emulsion StabilizerN/A1-10% w/wImproved storage stability
    Surgical ApplicationsVariableAs requiredBiocompatible tissue contact

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    Dates

    Last modified: 08-15-2023

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